3-Acetylpyridine oxime

Description

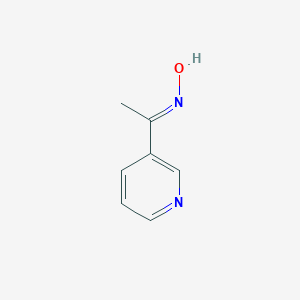

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXORUOQNNOKN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5973-83-1 | |

| Record name | Ketone, methyl 3-pyridyl, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-Acetylpyridine Oxime from 3-Acetylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. As a derivative of 3-acetylpyridine, it combines a pyridine ring with a ketoxime functional group, making it a versatile building block for the synthesis of more complex bioactive molecules.[1] Its most notable application is as a key intermediate in the production of the antibiotic Telithromycin.[2][3] Furthermore, pyridinium oximes are extensively researched for their potential role as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphates, indicating their therapeutic potential in treating nerve agent poisoning.[2]

This guide provides a comprehensive technical overview of the synthesis of this compound from its precursor, 3-acetylpyridine. It includes detailed experimental protocols, a summary of quantitative data, and graphical representations of the chemical pathway and experimental workflow to support research and development efforts.

Chemical Properties and Data

A clear understanding of the physicochemical properties of the starting material and the final product is crucial for experimental design, safety, and analysis. The properties of 3-acetylpyridine and this compound are summarized below.

Table 1: Physicochemical Properties of Reactant and Product

| Property | 3-Acetylpyridine (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₇NO | C₇H₈N₂O[4] |

| Molecular Weight | 121.14 g/mol | 136.15 g/mol [2][4] |

| CAS Number | 350-03-8 | 5973-83-1[1][4] |

| Appearance | Yellow to light brown crystalline solid or yellow liquid | Solid[2] |

| Melting Point | Not specified | 95 to 97°C[2] |

| IUPAC Name | 1-(pyridin-3-yl)ethanone | (NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine[4] |

| Synonyms | 3-Acetopyridine, Methyl 3-pyridyl ketone | 1-(3-pyridinyl)-1-ethanone oxime, Methyl 3-pyridyl ketoxime[4] |

Synthesis Pathway and Mechanism

The synthesis of this compound is a classic example of oxime formation from a ketone. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of 3-acetylpyridine.[2] This is followed by a dehydration step to yield the final oxime product. The reaction is typically performed using hydroxylamine hydrochloride, with a base added to liberate the free hydroxylamine nucleophile.[2]

Reaction Scheme

The overall chemical transformation is illustrated below.

References

An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Acetylpyridine Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-acetylpyridine oxime, focusing on its synthesis from 3-acetylpyridine and hydroxylamine, and its subsequent chemical transformations. 3-Acetylpyridine is a critical intermediate in the synthesis of various therapeutic drugs, including the anti-osteoporosis agent risedronate sodium and the anticancer drug imatinib mesylate.[1] The conversion of 3-acetylpyridine to its oxime derivative opens pathways to introduce nitrogen-containing functional groups, making it a versatile building block in medicinal chemistry. Notably, this compound is a documented key intermediate in the synthesis of the antibiotic Telithromycin.[2] Pyridinium oximes are also extensively studied for their potential as reactivators of acetylcholinesterase inhibited by organophosphates.[2]

Core Reaction: Synthesis of this compound

The primary and most fundamental reaction involving 3-acetylpyridine and hydroxylamine is the formation of this compound. This reaction is a classic condensation between a ketone and hydroxylamine, proceeding via a nucleophilic addition-elimination mechanism.[3][4]

Reaction Mechanism

The synthesis is typically carried out by reacting 3-acetylpyridine with hydroxylamine, often supplied as hydroxylamine hydrochloride, in the presence of a base to liberate the free nucleophile.[5] The mechanism involves two key stages:

-

Nucleophilic Addition : The nitrogen atom of hydroxylamine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-acetylpyridine. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration : The carbinolamine intermediate is then protonated, typically under mildly acidic or basic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water results in the formation of the C=N double bond characteristic of an oxime.

Due to the C=N double bond, the resulting this compound can exist as two geometric isomers, (E) and (Z). The formation of a mixture of isomers is common, with the ratio often depending on the specific reaction and purification conditions.[5]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[5]

Materials and Reagents:

-

3-Acetylpyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Water (H₂O)

-

Ethanol (for recrystallization, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Preparation of Hydroxylamine Solution : A solution of hydroxylamine hydrochloride (1.2 to 1.5 molar equivalents relative to the ketone) is prepared in water. A stoichiometric amount of a base, such as 20% aqueous sodium hydroxide, is then added to this solution to generate free hydroxylamine.[5] Alternatively, the reaction can be run in a solvent like pyridine, which acts as both the solvent and the base.[4]

-

Reaction : The 3-acetylpyridine (1.0 molar equivalent) is added to the stirred hydroxylamine solution. The addition may be done at a controlled temperature, for instance, 0–5 °C, to manage any exotherm.[5]

-

Reaction Monitoring : The mixture is stirred for a period ranging from 30 minutes to several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[4]

-

Isolation : Upon completion, a precipitate of this compound often forms. The mixture may be cooled to enhance precipitation. The solid product is then collected by suction filtration.

-

Purification : The crude product is washed with cold water to remove inorganic salts and unreacted hydroxylamine.[5] For higher purity, the oxime can be recrystallized from a suitable solvent system, such as aqueous ethanol. This step can also help in separating the (E) and (Z) isomers if desired.

Experimental Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Data Presentation

Quantitative data for the reactants and product are summarized below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Physical State / MP |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | 350-03-8 | Liquid / 11-13 °C |

| Hydroxylamine HCl | H₄ClNO | 69.49 | 5470-11-1 | Solid / 155-157 °C |

| This compound | C₇H₈N₂O | 136.15 | 5973-83-1 | Solid / 95-97 °C[2] |

Table 1: Physicochemical Properties of Compounds

| Parameter | Value / Condition | Reference / Note |

| Molar Ratio | 1 : 1.2 (Ketone : NH₂OH·HCl) | A slight excess of hydroxylamine is common.[5] |

| Solvent | Water / Pyridine | Aqueous base is a standard method.[5] |

| Temperature | 0–25 °C | Reaction is often performed at or below room temp. |

| Reaction Time | 2–4 hours | Varies based on scale and temperature. |

| Typical Yield | 65–90% | Based on analogous reactions for acetylpyridine oximes.[5] |

Table 2: Typical Reaction Parameters for Oxime Synthesis

Further Reactivity of this compound

Once synthesized, this compound is a versatile intermediate for further functionalization, which is of high interest in drug discovery and development.

1. Beckmann Rearrangement

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime into an amide.[6][7] This reaction is stereospecific, with the group anti to the hydroxyl group migrating.[8] For this compound, the two geometric isomers ((E) and (Z)) can lead to two different amide products upon rearrangement:

-

Migration of the Pyridyl Group : Yields N-(pyridin-3-yl)acetamide.

-

Migration of the Methyl Group : Yields N-methyl-pyridine-3-carboxamide.

This transformation is a powerful tool for creating substituted amides from a ketone precursor.[2][9]

2. Reduction to a Primary Amine

The oxime functional group can be readily reduced to a primary amine.[4][10] This provides a crucial pathway for converting a ketone into an amine. Reaction: this compound → 1-(pyridin-3-yl)ethan-1-amine

Various reducing agents can be employed, including:

-

Catalytic Hydrogenation : Using catalysts like Palladium or Platinum.

-

Hydride Reagents : Such as Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in combination with transition metal salts.[2]

-

Other Systems : Reagents like Zinc dust in the presence of an ammonium salt have also been reported for oxime reduction.[11]

3. Hydrolysis

Oxime formation is a reversible process.[12] Under aqueous acidic or basic conditions, this compound can be hydrolyzed back to the parent ketone (3-acetylpyridine) and hydroxylamine.[2][4] Kinetic studies on the hydrolysis of related acetylpyridine O-acetyloximes have shown they quantitatively yield the parent oximes.[13][14] Understanding the stability and conditions for hydrolysis is critical for handling and downstream processing.

Logical Pathways of this compound

Caption: Key transformations of this compound intermediate.

References

- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 2. This compound|C7H8N2O [benchchem.com]

- 3. quora.com [quora.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. Beckmann Rearrangement of 4,5,6‐Trisubstituted 3‐Acetylpyridin‐2‐one Oximes. | Semantic Scholar [semanticscholar.org]

- 10. Amine synthesis by oxime reduction [organic-chemistry.org]

- 11. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Khan Academy [khanacademy.org]

- 13. Stability of N-heterocyclic oxime derivatives. Part III. The kinetics of the hydrolysis of formyl- and acetyl-pyridine O-acetyloximes in aqueous solution in the pH range 6·0–10·8 at 25, 35, and 40° - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Stability of N-heterocyclic oxime derivatives. Part III. The kinetics of the hydrolysis of formyl- and acetyl-pyridine O-acetyloximes in aqueous solution in the pH range 6·0–10·8 at 25, 35, and 40° - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Characterization of 3-Acetylpyridine Oxime by NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-acetylpyridine oxime. The information presented herein is essential for the unambiguous identification and quality control of this important synthetic intermediate. The formation of the oxime from 3-acetylpyridine introduces a new stereocenter at the C=N double bond, leading to the potential for E and Z isomers, which can be distinguished by NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of this compound are complicated by the presence of both (E) and (Z) isomers. The relative ratio of these isomers can be influenced by the reaction and purification conditions. Below are the predicted ¹H and ¹³C NMR chemical shifts for both isomers in a typical deuterated solvent like CDCl₃. These values are based on the analysis of similar pyridine-containing oxime structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for (E)- and (Z)-3-Acetylpyridine Oxime

| Assignment | Predicted Chemical Shift (δ) ppm - (E)-isomer | Predicted Chemical Shift (δ) ppm - (Z)-isomer | Multiplicity | Integration |

| -OH | ~9.0 - 10.0 | ~9.0 - 10.0 | br s | 1H |

| H-2 | ~8.90 | ~8.80 | d | 1H |

| H-6 | ~8.60 | ~8.50 | dd | 1H |

| H-4 | ~7.90 | ~7.80 | dt | 1H |

| H-5 | ~7.30 | ~7.20 | dd | 1H |

| -CH₃ | ~2.30 | ~2.20 | s | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for (E)- and (Z)-3-Acetylpyridine Oxime

| Assignment | Predicted Chemical Shift (δ) ppm - (E)-isomer | Predicted Chemical Shift (δ) ppm - (Z)-isomer |

| C=N | ~155.0 | ~154.0 |

| C-2 | ~150.0 | ~149.0 |

| C-6 | ~148.0 | ~147.0 |

| C-4 | ~134.0 | ~133.0 |

| C-3 | ~133.0 | ~132.0 |

| C-5 | ~123.0 | ~122.0 |

| -CH₃ | ~12.0 | ~20.0 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reliable method for the synthesis of the isomeric 4-acetylpyridine oxime and is expected to yield the desired product as a mixture of (E) and (Z) isomers.[1]

Materials:

-

3-Acetylpyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Ethanol

Procedure:

-

In a suitable flask, dissolve hydroxylamine hydrochloride in water.

-

Add a solution of sodium hydroxide in water to the hydroxylamine hydrochloride solution.

-

To this stirred solution, add 3-acetylpyridine. A precipitate is expected to form.

-

Stir the reaction mixture at a controlled temperature (e.g., 0-5 °C) for several hours to ensure complete reaction.

-

Collect the solid product by suction filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization, for example, from hot water or an ethanol/water mixture, to yield this compound.[1] The ratio of (E) to (Z) isomers in the final product can be determined by ¹H NMR spectroscopy.

NMR Sample Preparation and Data Acquisition

The following is a general protocol for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra.[2][3][4]

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The spectral width should be sufficient to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate the key molecular structure and the general workflow for NMR analysis.

References

Analysis of 3-Acetylpyridine Oxime: A Guide to Crystal Structure Investigation

For Immediate Release

This technical guide offers a comprehensive overview of the methodologies and structural analysis pertinent to the crystal structure of 3-acetylpyridine oxime. It is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the study of pyridine oximes, a class of compounds with significant applications in pharmaceutical and materials science.

Note on Data Availability: The definitive crystallographic data for this compound, corresponding to the Cambridge Structural Database (CSD) entry CCDC 149797, is contained within a publication associated with the DOI 10.1039/b006043g[1]. As the full text of this primary source is not publicly accessible through standard search tools, the quantitative data tables herein are presented as a template and are pending data from the original publication. This guide, therefore, focuses on the established experimental protocols and the anticipated structural features based on analyses of analogous compounds.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the crystal structure from X-ray diffraction data.

Synthesis of (E)-1-(pyridin-3-yl)ethanone oxime

This compound is typically synthesized through a condensation reaction between 3-acetylpyridine and hydroxylamine. The reaction generally yields a mixture of (E) and (Z) isomers, with the (E) isomer often being the thermodynamically more stable product, which is preferentially isolated upon recrystallization.

Representative Protocol:

-

Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in water, followed by the addition of an aqueous solution of a base, such as sodium hydroxide, to liberate the free hydroxylamine. This step is performed in an ice bath to manage the exothermic reaction.

-

Reaction: 3-Acetylpyridine is added to the chilled hydroxylamine solution. A precipitate of the oxime forms rapidly. The mixture is stirred at a low temperature (e.g., 0-5 °C) for several hours to ensure complete reaction.

-

Isolation and Purification: The crude product is collected by suction filtration and washed with cold water.

-

Recrystallization: The crude oxime is purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture, to yield single crystals of the desired isomer suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

General Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors. This includes integration of reflection intensities, scaling, and absorption corrections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which yields an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate structural model.

Experimental and Analytical Workflow

The process from chemical synthesis to final structural analysis follows a logical progression. The workflow ensures that high-quality crystals are obtained and that the diffraction data is accurately interpreted to yield a reliable molecular structure.

Data Presentation: Crystal Structure

The results of a single-crystal X-ray diffraction study are summarized in a series of standardized tables. The following tables serve as a template for the data corresponding to CCDC 149797.

Table 1. Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical formula | C₇H₈N₂O |

| Formula weight | 136.15 g/mol |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z (molecules per cell) | Data not available |

| Density (calculated) | Data not available g/cm³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

| R indices (all data) | Data not available |

| Goodness-of-fit on F² | Data not available |

Table 2. Selected Bond Lengths and Angles

This table would list key intramolecular distances and angles, particularly those defining the geometry of the oxime group and its orientation relative to the pyridine ring.

| Bond/Angle | Length (Å) / Degrees (°) |

| O(1)-N(1) | Data not available |

| N(1)=C(7) | Data not available |

| C(7)-C(6) | Data not available |

| C(7)-C(1) | Data not available |

| O(1)-N(1)=C(7) | Data not available |

| N(1)=C(7)-C(1) | Data not available |

| N(1)=C(7)-C(6) | Data not available |

Molecular Packing and Intermolecular Interactions

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The oxime group provides a hydroxyl (-OH) donor and the pyridine ring contains a nitrogen acceptor. This combination facilitates the formation of strong O-H···N hydrogen bonds, which are a dominant feature in the crystal packing of related pyridine oxime structures. These interactions link the molecules into chains or more complex networks, defining the supramolecular architecture.

The diagram below illustrates the fundamental hydrogen-bonding motif anticipated between two molecules of this compound, where the hydroxyl group of one molecule donates a hydrogen bond to the pyridine nitrogen of a neighboring molecule.

Table 3. Hydrogen Bond Geometry

This table would quantify the geometry of the key intermolecular interactions.

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| O(1)—H(1)···N(2)i | Data not available | Data not available | Data not available | Data not available |

| Symmetry codes: (i) would describe the transformation to the acceptor atom. |

Conclusion

The crystal structure of this compound provides fundamental insights into its molecular conformation and the supramolecular assembly governed by intermolecular forces. While the precise, quantitative data from the definitive crystal structure determination remains within its primary publication, this guide outlines the essential experimental procedures and analytical expectations for this compound. The dominant structural feature is anticipated to be strong O-H···N hydrogen bonding, which plays a critical role in the solid-state packing. For definitive structural parameters, researchers are directed to the original study associated with CCDC 149797.

References

Solubility of 3-Acetylpyridine Oxime in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-acetylpyridine oxime in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this guide furnishes qualitative solubility information, predicted solubility data for its precursor 3-acetylpyridine as a proxy, and detailed experimental protocols for both solubility determination and synthesis. This information is intended to serve as a valuable resource for laboratory work, enabling researchers to effectively utilize this compound in their experimental designs.

Qualitative and Predicted Quantitative Solubility

While specific quantitative solubility data for this compound remains scarce in scientific literature, some qualitative information is available. A commercial supplier notes that this compound is "soluble in organic solvents," though specific solvents and concentrations are not provided[1]. Further insight can be gleaned from the solubility of its precursor, 3-acetylpyridine, which is known to be soluble in polar solvents and less so in non-polar media[2].

To provide a more practical starting point for researchers, the following tables summarize the qualitative solubility of 3-acetylpyridine and the predicted quantitative solubility in common organic solvents. This data, while not directly for the oxime, offers a valuable estimation for experimental planning.

Table 1: Qualitative Solubility of 3-Acetylpyridine

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Ethanol | Soluble[2] |

| Methanol | Slightly Soluble[2] | |

| Halogenated | Chloroform | Slightly Soluble[2] |

| Ethers | Diethyl Ether | Soluble[2] |

| Aqueous | Hot Water | Soluble[2] |

Table 2: Predicted Quantitative Solubility of 3-Acetylpyridine at 25°C

| Solvent | Predicted Solubility ( g/100 mL) |

| Methanol | > 50 |

| Ethanol | > 50 |

| Acetone | > 50 |

| Ethyl Acetate | 20 - 30 |

| Toluene | 5 - 10 |

| Hexane | < 1 |

Disclaimer: The quantitative data presented in Table 2 are computationally predicted for 3-acetylpyridine and have not been experimentally confirmed for this compound. These values should be used for estimation purposes only.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided. These methodologies are adapted from established techniques for determining the solubility of organic compounds and the synthesis of similar oximes.

Experimental Protocol for Solubility Determination

This protocol outlines a static equilibrium method to determine the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed vials or a high-pressure equilibrium cell

-

Temperature-controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a similar quantitative analysis method.

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation:

-

Add a known volume or mass of the selected organic solvent to a sealed vial.

-

Add an excess amount of this compound to the solvent to create a saturated solution. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Seal the vial securely.

-

Place the vial in the temperature-controlled bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (typically several hours; this should be determined experimentally).

-

-

Sampling:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the sample using a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or another suitable analytical method.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

-

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3-acetylpyridine.

Objective: To synthesize this compound.

Materials:

-

3-Acetylpyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-acetylpyridine in a mixture of ethanol and water.

-

Addition of Reagents: Add hydroxylamine hydrochloride and sodium carbonate to the solution. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Reaction: Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

If inorganic salts have precipitated, remove them by filtration.

-

The crude product may crystallize upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.

-

-

Purification:

-

Collect the crude this compound by filtration.

-

Recrystallize the crude product from a suitable solvent, such as hot water or an ethanol/water mixture, to obtain the pure oxime.

-

Dry the purified product under vacuum.

-

Conclusion

References

An In-depth Technical Guide to 3-Acetylpyridine Oxime: Discovery, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine oxime, a pyridine derivative, holds a place in the broader history of oxime chemistry and its applications in medicinal chemistry. While not a frontline agent, its study provides valuable insights into the structure-activity relationships of related compounds, particularly in the context of acetylcholinesterase (AChE) reactivation. This technical guide delves into the discovery, synthesis, and historical context of this compound, providing detailed experimental protocols and a review of its role within the class of pyridinium oximes investigated as potential antidotes for organophosphate poisoning.

Introduction

This compound (C₇H₈N₂O) is a ketoxime derivative of 3-acetylpyridine. Historically, the broader class of pyridinium oximes has been the focus of intense research for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. While this compound itself is not a primary therapeutic agent, its chemical properties and synthesis are relevant to the development of more complex and potent AChE reactivators. This guide provides a comprehensive overview of its discovery, synthesis, and the scientific context of its potential applications.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. However, its synthesis falls within the broader exploration of pyridine chemistry in the early to mid-20th century. The synthesis of its precursor, 3-acetylpyridine, was reported as early as the first half of the 20th century.

A foundational paper by Sara Ginsburg and Irwin B. Wilson in 1957, titled "Oximes of the Pyridine Series," explored the synthesis and properties of various pyridine-based oximes. While the primary focus was often on the aldoxime isomers (such as 2-pyridine aldoxime, a precursor to pralidoxime), this work laid the groundwork for the investigation of a wide range of pyridine oxime derivatives. The development of pyridinium oximes as cholinesterase reactivators began in the 1950s, with the recognition of their potential to counteract the effects of organophosphate poisoning.

Synthesis and Characterization

The synthesis of this compound is a straightforward process, typically involving the reaction of its ketone precursor, 3-acetylpyridine, with hydroxylamine.

Synthesis of 3-Acetylpyridine (Precursor)

Several methods exist for the synthesis of 3-acetylpyridine. Below are summaries of common approaches.

Table 1: Comparison of Synthetic Methods for 3-Acetylpyridine

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 3-Cyanopyridine | Methylmagnesium bromide (Grignard reagent) | 1. Diethyl ether, reflux2. Acid hydrolysis (e.g., HCl) | Varies | Good | General Grignard reaction principles |

| Nicotinic acid | Acetic anhydride, Zinc dust | High temperature | Moderate | Moderate | [Historical methods] |

| 3-Bromopyridine | Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄ | Toluene, reflux | ~70% | Good | Stille coupling followed by hydrolysis |

Synthesis of this compound

The conversion of 3-acetylpyridine to its oxime is a standard condensation reaction.

Table 2: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Conditions |

| 3-Acetylpyridine | Hydroxylamine hydrochloride, Sodium acetate | Aqueous ethanol | Reflux |

Experimental Protocols

Synthesis of 3-Acetylpyridine from 3-Cyanopyridine (Grignard Method)

Materials:

-

3-Cyanopyridine

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Slowly add a solution of methyl iodide in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

-

Reaction with 3-Cyanopyridine: Cool the Grignard reagent to 0 °C. Dissolve 3-cyanopyridine in anhydrous diethyl ether and add it dropwise to the Grignard solution. Stir the mixture at room temperature for 2-3 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until the intermediate imine is hydrolyzed.

-

Work-up: Separate the aqueous layer and wash with diethyl ether to remove unreacted starting materials. Basify the aqueous layer with a sodium hydroxide solution until a pH of 8-9 is reached.

-

Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Experimental Workflow: Grignard Synthesis of 3-Acetylpyridine

Grignard synthesis workflow.

Synthesis of this compound

Materials:

-

3-Acetylpyridine

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride in water.

-

In a separate flask, dissolve 3-acetylpyridine in ethanol.

-

Add the hydroxylamine hydrochloride solution to the 3-acetylpyridine solution.

-

Add a solution of sodium acetate in water to the reaction mixture.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold water, and air dry.

-

The product can be recrystallized from ethanol or an ethanol-water mixture.

Experimental Workflow: Oximation of 3-Acetylpyridine

A Comprehensive Guide to the Theoretical Analysis of 3-Acetylpyridine Oxime: A Computational Chemistry Perspective

Introduction: Bridging Theory and Experiment in Molecular Characterization

3-Acetylpyridine oxime (C₇H₈N₂O) is a pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring, an acetyl group, and an oxime functional group, presents a rich landscape for intermolecular interactions, including hydrogen bonding.[3] Understanding the molecule's three-dimensional structure, electronic properties, and spectroscopic behavior is paramount for predicting its reactivity, designing derivatives with enhanced biological activity, and engineering novel materials.[1][2]

While experimental techniques like X-ray crystallography and various forms of spectroscopy provide invaluable empirical data, they offer a snapshot of the molecule under specific conditions. Theoretical calculations, grounded in quantum mechanics, complement these methods by providing a dynamic and detailed picture of the molecule's intrinsic properties at the atomic level. This guide offers an in-depth exploration of the computational methodologies used to analyze the this compound structure, providing a framework for researchers to predict and interpret its behavior.

This document is structured to provide not just a protocol, but a logical, causality-driven narrative. We will delve into the "why" behind the choice of computational methods, demonstrating how theoretical results are validated against experimental data to create a robust and predictive molecular model.

Part 1: The Computational Foundation - Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[4][5] DFT offers a favorable balance between computational cost and accuracy by calculating the total energy of a system based on its electron density rather than the complex many-electron wavefunction.

1.1. The Rationale for Method Selection

-

Expertise & Causality: For studying organic molecules like this compound, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven and widely used choice. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT functionals, leading to more accurate predictions of molecular geometries and energies.[6][7]

-

The Basis Set - Describing the Electrons: We select the 6-311++G(d,p) basis set. This choice is deliberate:

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in representing the electron distribution.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs and for calculating properties related to hydrogen bonding and non-covalent interactions, which are central to the chemistry of oximes.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow the electron orbitals to change shape (polarize) in response to the molecular environment, which is essential for an accurate description of chemical bonds.

-

This combination of B3LYP/6-311++G(d,p) represents a self-validating system; it is a well-established level of theory known to reproduce experimental geometric and spectroscopic data for a wide range of organic compounds.[5][6]

1.2. The Computational Workflow

The theoretical investigation follows a multi-step, logical progression. Each step builds upon the last, providing a comprehensive analysis of the molecule's properties.

Caption: Computational workflow for the theoretical analysis of this compound.

Part 2: Structural and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms. For this compound, this includes considering the potential for E/Z isomerism around the C=N double bond.

2.1. Optimized Molecular Geometry

The geometry of both the (E) and (Z) isomers of this compound is optimized using the B3LYP/6-311++G(d,p) method. The (E)-isomer is generally found to be the more stable form, consistent with experimental findings for similar oximes.[8] The calculated geometric parameters (bond lengths and angles) for the most stable isomer are then compared with experimental data from X-ray crystallography to validate the accuracy of the computational model.[3]

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for (E)-3-Acetylpyridine Oxime

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) (Å or °) | Experimental (X-ray) (Å or °)[3] |

| Bond Lengths | C=N (oxime) | 1.285 | 1.278 |

| N-O (oxime) | 1.402 | 1.409 | |

| C-C (acetyl) | 1.498 | 1.491 | |

| C-C (pyridyl) | 1.395 - 1.401 | 1.385 - 1.393 | |

| C-N (pyridyl) | 1.338 - 1.345 | 1.334 - 1.340 | |

| Bond Angles | C-C=N | 115.8 | 115.2 |

| C=N-O | 111.5 | 111.9 | |

| Pyridyl-C-C | 121.3 | 121.8 |

Note: Experimental data is derived from the crystal structure of a related compound as a benchmark. A direct crystal structure for the isolated molecule may show slight variations.

The strong correlation between the calculated and experimental values instills confidence in the chosen level of theory. Discrepancies are minimal and can be attributed to the fact that theoretical calculations are performed on a single molecule in the gaseous phase, whereas experimental X-ray data reflects the molecule's state in a crystal lattice, influenced by intermolecular forces.

Part 3: Spectroscopic Properties - A Theoretical Fingerprint

Spectroscopy is a powerful tool for chemical identification.[9] Theoretical calculations can predict these spectra, aiding in the assignment of experimental bands and providing insights into the molecule's vibrational and electronic nature.

3.1. Vibrational Spectroscopy (FT-IR)

A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be directly compared to an experimental FT-IR spectrum.

Key predicted vibrational modes include:

-

O-H Stretch: A strong band typically around 3300-3400 cm⁻¹ (scaled).

-

C-H Stretch (Aromatic): Multiple bands above 3000 cm⁻¹.

-

C=N Stretch (Oxime): A characteristic band around 1650-1670 cm⁻¹.

-

C=C/C=N Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.[6]

3.2. Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum.[4][6] This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions between molecular orbitals. For this compound, the key transitions are typically π → π* transitions within the pyridine ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The results can be used to interpret the experimental UV-Vis spectrum and understand the electronic structure.

Part 4: Unveiling Reactivity - Frontier Orbitals and Electrostatic Potential

Beyond structure and spectra, theoretical calculations provide powerful tools for predicting chemical reactivity.

4.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10][11]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[11][12] A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[6]

Caption: Relationship between the HOMO-LUMO energy gap (ΔE) and molecular reactivity.

For this compound, the HOMO is typically localized on the oxime group and the pyridine ring, while the LUMO is distributed over the π* system of the pyridine ring. This indicates that these regions are the most likely sites for nucleophilic and electrophilic attack, respectively.

4.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[13][14] It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate areas rich in electrons, which are favorable sites for electrophilic attack. For this compound, these are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the oxime group.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton of the oxime group.

-

Green Regions (Neutral Potential): Indicate areas of neutral charge.

The MEP map provides an intuitive guide to the reactive sites of the molecule, corroborating the insights gained from FMO analysis.[7][15]

Conclusion

The theoretical analysis of this compound using DFT provides a detailed and multi-faceted understanding of its molecular structure, stability, and reactivity. By carefully selecting a robust computational method like B3LYP/6-311++G(d,p), we can accurately predict geometric parameters, spectroscopic signatures, and electronic properties. The validation of these theoretical results against available experimental data is a critical step that builds confidence in the predictive power of the model. This integrated computational-experimental approach allows researchers to gain profound insights into the molecule's behavior, accelerating the process of drug design and materials development.

References

- 1. This compound|C7H8N2O [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New building blocks for crystal engineering. Syntheses and crystal structures of oxime-substituted pyridines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. azooptics.com [azooptics.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. irjweb.com [irjweb.com]

- 12. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Acetylpyridine Oxime: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Acetylpyridine oxime (C₇H₈N₂O), a molecule of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its structural features. This document delves into the theoretical underpinnings and practical aspects of the Infrared (IR) and UV-Visible (UV-Vis) spectroscopy of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Relevance

This compound is a pyridine derivative featuring an oxime functional group. The molecule's structure, characterized by the presence of a pyridine ring, a C=N double bond, and a hydroxyl group, gives rise to a unique spectroscopic fingerprint. Both the E and Z isomers of the oxime are possible, and their distinct spatial arrangements can influence their spectral properties.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Caption: Experimental workflow for obtaining the IR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum

While the specific experimental spectrum for this compound is not publicly available in full, data for the isomeric (E)-4-acetylpyridine oxime provides a reliable reference for interpretation[1]. The key absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3425 - 3413 | O-H stretch | Oxime (-NOH) | Broad |

| 3021 | C-H stretch | Pyridine ring & Acetyl group | Sharp |

| 1640 - 1610 | C=N stretch | Oxime | Medium to strong |

| 1516, 1417 | C=C and C=N stretch | Pyridine ring | Strong |

| 931 | N-O stretch | Oxime | Medium |

Causality behind Experimental Choices: The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples, minimizing scattering effects and providing a clear window in the mid-IR region. The use of dry KBr is crucial to avoid a broad O-H absorption from water, which could obscure the O-H stretching vibration of the oxime.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is primarily due to π → π* and n → π* transitions within the pyridine ring and the oxime group.

Experimental Protocol: Acquiring the UV-Vis Spectrum

The UV-Vis spectrum of this compound is typically recorded in a suitable solvent. Methanol or ethanol are common choices due to their transparency in the UV region and their ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., methanol) to a known concentration (typically in the micromolar range).

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path.

-

Spectral Acquisition: A cuvette containing the sample solution is placed in the sample beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

Caption: Experimental workflow for obtaining the UV-Vis spectrum.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine and oxime chromophores. Based on data for similar pyridine derivatives, two main absorption bands are anticipated:

-

A strong absorption band around 220-240 nm: This band is attributed to the π → π* transitions within the pyridine ring.

-

A weaker absorption band or shoulder around 260-280 nm: This absorption is likely due to a combination of n → π* transitions of the pyridine ring and electronic transitions within the C=N-OH chromophore.

The exact position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution.

Trustworthiness of the Protocol: The use of a dual-beam spectrophotometer and a solvent blank is a self-validating system that corrects for any absorbance from the solvent and the cuvette, ensuring that the resulting spectrum is solely due to the analyte.

Conclusion

The spectroscopic data of this compound, as detailed in this guide, provide a fundamental basis for its characterization. The IR spectrum confirms the presence of the key functional groups, while the UV-Vis spectrum elucidates its electronic properties. These spectroscopic techniques, when used in conjunction, offer a powerful toolkit for researchers working with this important molecule, enabling robust quality control and facilitating further research into its applications.

References

Geometric E/Z Isomerism in 3-Acetylpyridine Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the geometric E/Z isomerism of 3-acetylpyridine oxime, a pyridine derivative of significant interest in medicinal chemistry and drug development. The document details the synthesis of this compound, with a focus on controlling the E/Z isomeric ratio through reaction conditions. It presents a comprehensive analysis of the spectroscopic characterization of the E and Z isomers, including detailed tables of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. Furthermore, this guide discusses the crucial role of E/Z isomerism in the biological activity of oximes, particularly in the context of drug design and their potential as therapeutic agents. The experimental protocols and logical workflows are supplemented with clear visualizations to facilitate understanding and implementation in a research and development setting.

Introduction

Oximes and their derivatives are a class of organic compounds with significant applications in medicinal chemistry, serving as intermediates in the synthesis of various pharmaceuticals and exhibiting a range of biological activities.[1][2] The C=N double bond in oximes derived from unsymmetrical ketones, such as 3-acetylpyridine, gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen). The spatial arrangement of the substituents around this double bond can profoundly influence the molecule's physical, chemical, and biological properties.[3] In the context of drug development, understanding and controlling the E/Z isomerism is critical, as different isomers can exhibit distinct pharmacological profiles, including differences in binding affinity to biological targets and metabolic stability.

This compound, as a pyridine-containing compound, is of particular interest due to the prevalence of the pyridine moiety in numerous approved drugs. Pyridine oximes have been notably investigated as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, highlighting their therapeutic potential.[3] This guide provides a detailed technical overview of the synthesis, characterization, and significance of the E/Z isomers of this compound to support further research and development in this area.

Synthesis of E/Z Isomers of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 3-acetylpyridine with hydroxylamine. The ratio of the resulting E and Z isomers can be influenced by the reaction conditions, most notably the temperature.

Synthesis of the Precursor: 3-Acetylpyridine

Several methods are available for the synthesis of the starting material, 3-acetylpyridine. A common laboratory-scale synthesis involves the reaction of nicotinic acid with an acetylating agent. One such method involves the conversion of nicotinic acid to its ethyl ester followed by reaction with sodium ethoxide and ethyl acetate.[4] Industrial-scale production may utilize gas-phase catalytic conversion of nicotinic acid esters.[5]

Oximation of 3-Acetylpyridine

The formation of this compound from 3-acetylpyridine and hydroxylamine hydrochloride can be controlled to favor the formation of one isomer over the other. Based on analogous reactions with other acetylpyridines, temperature is a key factor in determining the E/Z ratio.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 4-acetylpyridine oxime and is expected to yield a mixture of E and Z isomers of this compound.[6]

Materials:

-

3-Acetylpyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.

-

To this cold, stirred solution, add 3-acetylpyridine dropwise.

-

Control of Isomeric Ratio:

-

For a higher E/Z ratio: After the addition of 3-acetylpyridine, allow the mixture to warm to room temperature and then heat to approximately 60 °C for 2-3 hours.

-

For a lower E/Z ratio: Maintain the reaction mixture at a lower temperature (e.g., 0-5 °C) for several hours.

-

-

After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The crude product can be purified and the isomers separated by fractional crystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Characterization of E/Z Isomers

The differentiation and characterization of the E and Z isomers of this compound are primarily accomplished using spectroscopic techniques, particularly NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the E and Z isomers. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry. For the related 4-acetylpyridine oxime, the chemical shift of the hydroxyl proton is a key diagnostic feature, with the E isomer appearing at a lower field (δ 11.65 ppm) compared to the Z isomer (δ 10.97 ppm) in DMSO-d₆.[6] A similar trend is expected for this compound.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for E/Z Isomers of this compound in DMSO-d₆

| Proton | Expected Shift (E-isomer) | Expected Shift (Z-isomer) | Multiplicity |

| -OH | ~11.6 | ~11.0 | s (br) |

| Pyridine-H2 | ~8.9 | ~8.8 | s |

| Pyridine-H4 | ~8.6 | ~8.5 | d |

| Pyridine-H5 | ~7.4 | ~7.3 | dd |

| Pyridine-H6 | ~8.5 | ~8.4 | d |

| -CH₃ | ~2.2 | ~2.1 | s |

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for E/Z Isomers of this compound in DMSO-d₆

| Carbon | Expected Shift (E-isomer) | Expected Shift (Z-isomer) |

| C=N | ~155 | ~154 |

| Pyridine-C2 | ~150 | ~149 |

| Pyridine-C3 | ~133 | ~132 |

| Pyridine-C4 | ~135 | ~134 |

| Pyridine-C5 | ~123 | ~122 |

| Pyridine-C6 | ~148 | ~147 |

| -CH₃ | ~12 | ~13 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide characteristic information about the functional groups present in the this compound isomers. The key vibrational bands to be observed are the O-H stretch of the hydroxyl group and the C=N stretch of the oxime.

Table 3: Characteristic IR Absorption Bands for this compound Isomers

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3400 - 3100 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch | 1680 - 1620 | Medium |

| C=C, C=N stretch (pyridine ring) | 1600 - 1450 | Medium to strong |

Role of E/Z Isomerism in Drug Development

The stereochemistry of the oxime group is a critical determinant of the biological activity of many drug candidates. The distinct three-dimensional arrangement of the E and Z isomers leads to different interactions with biological macromolecules such as enzymes and receptors.

Acetylcholinesterase Reactivators

A prominent example of the importance of oxime stereochemistry is in the design of acetylcholinesterase (AChE) reactivators for the treatment of organophosphate poisoning. The efficacy of these reactivators is highly dependent on the precise positioning of the oxime group within the active site of the inhibited enzyme. The geometry of the E or Z isomer can dictate whether the nucleophilic oximate can effectively attack the phosphorylated serine residue to regenerate the active enzyme.

Other Therapeutic Areas

The influence of E/Z isomerism extends to other therapeutic areas as well. For instance, in the development of antibiotics, the specific configuration of an oxime moiety can affect the drug's antibacterial spectrum and its stability against bacterial enzymes like β-lactamases. Furthermore, the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can be significantly altered by its isomeric form.

Conclusion

The geometric E/Z isomerism of this compound is a critical aspect that influences its chemical and biological properties. This technical guide has provided a comprehensive overview of the synthesis, characterization, and significance of these isomers. The ability to selectively synthesize and definitively characterize the E and Z isomers is paramount for advancing the development of this compound-based compounds as potential therapeutic agents. The detailed protocols, spectroscopic data, and logical workflows presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. A thorough understanding of the principles of E/Z isomerism will undoubtedly facilitate the rational design of more effective and safer drugs.

References

- 1. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Tautomerism in 3-Acetylpyridine Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine oxime, a molecule of significant interest in medicinal chemistry and drug development, exhibits several forms of tautomerism that are critical to its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in this compound, including E/Z isomerism, oxime-nitrone tautomerism, and oxime-nitroso tautomerism. This document synthesizes available data on the structural aspects, stability, and interconversion of these tautomers. Detailed experimental protocols for the synthesis, separation, and characterization of the isomers are presented, drawing upon established methodologies for analogous compounds. The guide aims to equip researchers with the foundational knowledge and practical tools necessary for the effective study and utilization of this compound in their scientific endeavors.

Introduction

This compound is a versatile building block in organic synthesis, notably as a precursor for various pharmaceutical agents. The presence of the oxime functional group introduces the possibility of multiple tautomeric and isomeric forms, which can significantly influence the molecule's physicochemical properties and its interactions with biological targets. A thorough understanding of these tautomeric equilibria is therefore paramount for predictable and reproducible outcomes in research and drug development. This guide delves into the core aspects of tautomerism in this compound, providing a detailed examination of its structural isomers and tautomers.

Types of Tautomerism in this compound

This compound can exist in several tautomeric and isomeric forms, primarily:

-

E/Z Isomerism (Geometric Isomerism): Arising from the restricted rotation around the C=N double bond.

-

Oxime-Nitrone Tautomerism: Involving a proton shift from the oxygen to the nitrogen atom.

-

Oxime-Nitroso Tautomerism: Characterized by a proton shift from the oxygen to the carbon atom.

E/Z Isomerism

The most well-documented form of isomerism in this compound is the geometric isomerism around the carbon-nitrogen double bond, leading to the formation of E and Z isomers (also referred to as syn and anti isomers, respectively). The relative orientation of the hydroxyl group and the pyridine ring determines the configuration.

The synthesis of this compound typically yields a mixture of both E and Z isomers. The ratio of these isomers is highly dependent on the reaction conditions, particularly temperature.

Logical Relationship of Tautomeric Forms

Caption: Interconversion pathways between 3-Acetylpyridine and its isomers/tautomers.

Oxime-Nitrone Tautomerism

The oxime-nitrone tautomerism involves the migration of a proton from the oxime's oxygen atom to the nitrogen atom, forming a nitrone. Computational studies on various oximes suggest that this equilibrium generally lies heavily towards the oxime form, indicating that the nitrone tautomer exists in very low concentrations.[1][2] The isomerization is thought to proceed through a bimolecular process involving two oxime molecules.[3] While the nitrone form is less stable, its higher reactivity can be significant in certain chemical reactions.[3]

Oxime-Nitroso Tautomerism

The oxime-nitroso tautomerism involves a proton shift from the hydroxyl group to the carbon atom of the C=N bond, resulting in a nitroso-alkane. For most oximes, including this compound, the equilibrium overwhelmingly favors the oxime tautomer.[4] This stability is attributed to the greater strength of the C=N double bond compared to the N=O double bond in the nitroso form, which is a consequence of the differences in electronegativity between the constituent atoms.[5]

Quantitative Data on Isomer and Tautomer Populations

Quantitative data on the tautomeric equilibrium of this compound is not extensively available in the literature. However, data for the closely related 4-Acetylpyridine oxime provides valuable insights into the E/Z isomer distribution.

| Isomerization Data for 4-Acetylpyridine Oxime | |

| Condition | E:Z Isomer Ratio |

| Initial synthesis product | 5:1 |

| Reference | [6] |

Note: This data is for 4-Acetylpyridine oxime and serves as an analogy due to the lack of specific data for the 3-isomer.

Regarding the oxime-nitrone and oxime-nitroso tautomeric equilibria, while direct quantitative measurements for this compound are not reported, computational studies on similar aromatic oximes suggest that the population of the nitrone and nitroso tautomers is thermodynamically insignificant under normal conditions.

Experimental Protocols

Synthesis and Separation of E/Z Isomers of Acetylpyridine Oxime

This protocol is adapted from the synthesis of 4-Acetylpyridine oxime and can be reasonably applied to the 3-isomer with potential minor modifications.[6]

Experimental Workflow for Synthesis and Separation

Caption: Workflow for the synthesis and separation of acetylpyridine oxime isomers.

Materials:

-

3-Acetylpyridine

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (20% aqueous solution)

-

Deionized water

Procedure:

-

Dissolve hydroxylamine hydrochloride in deionized water.

-

Add the hydroxylamine solution to a 20% aqueous sodium hydroxide solution with magnetic stirring.

-

To this solution, add 3-Acetylpyridine in one portion. A precipitate should form rapidly.

-

Stir the reaction mixture at 0–5 °C for 2 hours.

-

Collect the precipitate by suction filtration and wash thoroughly with cold water. The resulting product will be a mixture of E and Z isomers.

-

To isolate the pure E-isomer, dissolve the crude product in hot water.

-

Decant the hot solution from any undissolved residue and allow it to cool slowly to 30 °C over 2–3 hours.

-

Collect the precipitate at this temperature by suction filtration.

-

Repeat the recrystallization process to obtain the pure E-oxime. Dry the final product under reduced pressure.

Characterization of E/Z Isomers by ¹H NMR Spectroscopy

The E and Z isomers of acetylpyridine oximes can be distinguished by ¹H NMR spectroscopy. The chemical shift of the hydroxyl proton is particularly informative.

Expected ¹H NMR Data for Acetylpyridine Oxime Isomers (in DMSO-d₆):

| Isomer | Expected OH Proton Chemical Shift (δ) |

| E-isomer | ~11.7 ppm |

| Z-isomer | ~11.0 ppm |

| Reference | [6] (for 4-Acetylpyridine oxime) |

Note: The exact chemical shifts for this compound may vary slightly.

Protocol:

-

Prepare separate NMR samples of the crude isomer mixture and the purified E-isomer in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H NMR spectra for each sample.

-

Identify the chemical shifts of the hydroxyl protons. The downfield signal corresponds to the E-isomer, and the upfield signal to the Z-isomer.

-

Integrate the respective hydroxyl proton signals in the spectrum of the crude mixture to determine the E:Z isomer ratio.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways that are directly modulated by the different tautomers of this compound. The biological activity of this compound is primarily understood in the context of its role as a synthetic intermediate for various drugs. Further research is required to elucidate any direct interactions of its tautomeric forms with biological signaling cascades.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical behavior and potential applications. While the E/Z isomerism is well-recognized and can be controlled to some extent by synthetic conditions, the oxime-nitrone and oxime-nitroso tautomeric equilibria are heavily skewed towards the stable oxime form. This guide has provided a detailed overview of these tautomeric forms, along with practical experimental protocols for their synthesis and characterization. The lack of quantitative data on the tautomeric equilibria and the absence of information on related signaling pathways highlight areas for future research. A deeper understanding of these aspects will undoubtedly facilitate the rational design and development of new therapeutic agents based on the this compound scaffold.

References

- 1. 3-Acetylpyridine(350-03-8) 13C NMR [m.chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]